![molecular formula C8H17NO B1414972 4-[Methyl(propan-2-yl)amino]butan-2-one CAS No. 5843-24-3](/img/structure/B1414972.png)
4-[Methyl(propan-2-yl)amino]butan-2-one
Übersicht
Beschreibung
“4-[Methyl(propan-2-yl)amino]butan-2-one” is a chemical compound with the CAS Number: 5843-24-3 . It has a molecular weight of 143.23 . The IUPAC name for this compound is 4-[isopropyl (methyl)amino]-2-butanone .
Synthesis Analysis
The synthesis of methiopropamine, a compound structurally related to methamphetamine and similar to “4-[Methyl(propan-2-yl)amino]butan-2-one”, involves a four-step process . It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This is then reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane. Finally, it is reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .
Molecular Structure Analysis
The InChI code for “4-[Methyl(propan-2-yl)amino]butan-2-one” is 1S/C8H17NO/c1-7(2)9(4)6-5-8(3)10/h7H,5-6H2,1-4H3 . This indicates that the compound has a molecular structure consisting of 8 carbon atoms, 17 hydrogen atoms, and 1 oxygen atom .
Physical And Chemical Properties Analysis
“4-[Methyl(propan-2-yl)amino]butan-2-one” is a liquid at room temperature .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions :
- Baeva et al. (2020) explored the condensation of propan-2-one with formaldehyde and propane-2-thiol, resulting in compounds like 4-[(propan-2-yl)sulfanyl]-3-{[(propan-2-yl)sulfanyl]methyl}butan-2-one, showing the potential for complex chemical synthesis involving similar compounds (Baeva, Nugumanov, Biktasheva, & Safiullin, 2020).
Flavour Chemistry :
- In the food industry, Smit, Engels, & Smit (2009) discussed branched aldehydes like 2-methyl propanal and 2- and 3-methyl butanal, which are crucial for flavor in various food products. This study highlights the importance of similar compounds in flavor formation in foods (Smit, Engels, & Smit, 2009).
Pharmacological Properties :
- Busi, Peddikotla, Upadyayula, & Yenamandra (2009) isolated bioactive secondary metabolites from Aspergillus gorakhpurensis, including a compound structurally similar to 4-[Methyl(propan-2-yl)amino]butan-2-one. This compound demonstrated strong inhibitory activity against bacteria and fungi, indicating potential antimicrobial properties (Busi, Peddikotla, Upadyayula, & Yenamandra, 2009).
Fungicidal Activity :
- Tian, Gao, Peng, Zhang, Zhao, & Liu (2022) studied isopropyl (3-methyl-1-oxo-1-((1-((4-(prop-2-yn-1-yloxy)phenyl)thio)propan-2-yl)amino)butan-2-yl)carbamate diastereomers for their fungicidal activities, particularly against Phytophthora capsici. The research highlights the use of similar compounds in agricultural applications (Tian, Gao, Peng, Zhang, Zhao, & Liu, 2022).
Photopolymerization :
- Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier (2010) proposed a novel alkoxyamine bearing a chromophore group for use in photopolymerization. This research provides insights into the potential of similar compounds in photoinitiated chemical processes (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).
Thermodynamics in Chemical Mixing :
- Idrissi & Jedlovszky (2018) investigated the mixing thermodynamics of primary alkanolamines with water, providing valuable data on the behavior of similar compounds in solutions (Idrissi & Jedlovszky, 2018).
Enzymatic Oxidation :
- Bell, Stevenson, Boyd, Campbell, Riddle, Orton, & Wong (2002) engineered cytochrome P450cam to oxidize gaseous alkanes like butane and propane to alcohols. This study provides a perspective on biotechnological applications involving enzymatic reactions with similar compounds (Bell, Stevenson, Boyd, Campbell, Riddle, Orton, & Wong, 2002).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-[methyl(propan-2-yl)amino]butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)9(4)6-5-8(3)10/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSKFKZAKLAAMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Methyl(propan-2-yl)amino]butan-2-one | |
CAS RN |
5843-24-3 | |
| Record name | 4-[methyl(propan-2-yl)amino]butan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



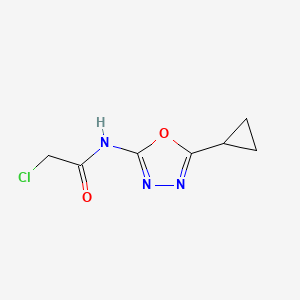
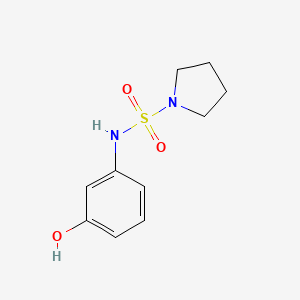
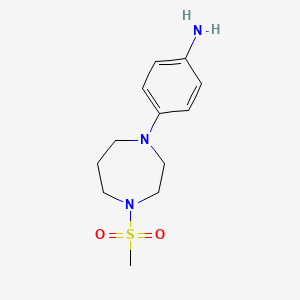
![N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide](/img/structure/B1414895.png)
![3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile](/img/structure/B1414896.png)
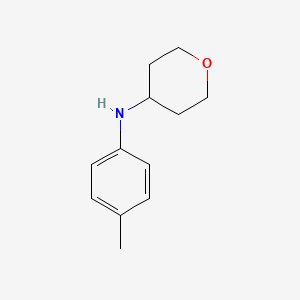
![1-[4-(2-Methylpropoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B1414902.png)
![1,2-Dichloro-3-[4-(chloromethyl)phenoxy]benzene](/img/structure/B1414903.png)
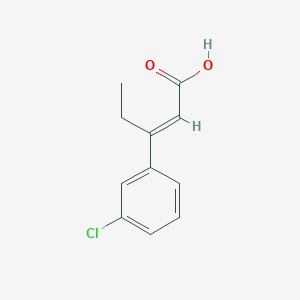
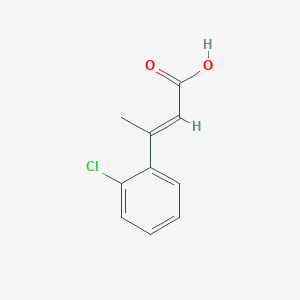
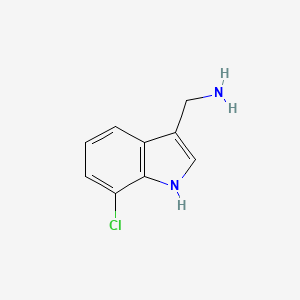
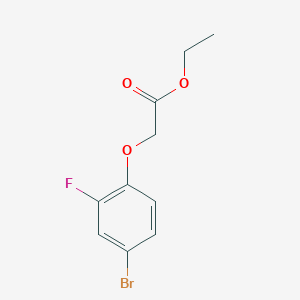
![[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]acetic acid](/img/structure/B1414910.png)
![[5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid](/img/structure/B1414912.png)